molecular formula C4F7IO B1604809 Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene CAS No. 6037-91-8

Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene

Cat. No.: B1604809
CAS No.: 6037-91-8
M. Wt: 323.94 g/mol
InChI Key: OURRZLCUWZZPKV-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomerism

Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene (CAS 6037-91-8) is a fluorinated vinyl ether with a complex substituent pattern. Its molecular architecture features:

  • Core structure : A central ethylene (C=C) group with trifluoromethyl (-CF₃) and 1,1,2,2-tetrafluoro-2-iodoethoxy (-O-CF₂-CF₂-I) substituents at the 1 and 2 positions, respectively.
  • Symmetry considerations : The molecule lacks a plane of symmetry due to the asymmetry introduced by the iodine atom and fluorine substituents.

Geometric isomerism
The compound exhibits potential for cis-trans (geometric) isomerism due to restricted rotation around the C=C bond. The substituents on each carbon of the double bond are distinct:

  • Carbon 1 : Three fluorine atoms and a trifluorovinyl group.
  • Carbon 2 : A tetrafluoro-2-iodoethoxy group and a fluorine atom.

This configuration satisfies the criteria for geometric isomerism (two nonidentical groups on each doubly bonded carbon). The cis isomer would have the iodine and trifluorovinyl groups on the same side of the C=C plane, while the trans isomer would position them oppositely.

Isomer Type Configuration Relative Stability
Cis Iodine and -CF₃ groups on same side Less stable (higher steric strain)
Trans Iodine and -CF₃ groups on opposite sides More stable (minimized steric interactions)

Predicted vs. Experimental Physical Properties

The physical properties of this compound are primarily derived from computational modeling due to limited experimental data.

Property Predicted Value Experimental Data Source
Boiling Point 105.8 ± 40.0°C Not reported
Density 2.142 ± 0.06 g/cm³ Not reported
Molecular Weight

Properties

IUPAC Name

1,1,2,2-tetrafluoro-1-iodo-2-(1,2,2-trifluoroethenoxy)ethane
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InChI

InChI=1S/C4F7IO/c5-1(6)2(7)13-4(10,11)3(8,9)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURRZLCUWZZPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(F)(F)I)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209134
Record name Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene
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Molecular Weight

323.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6037-91-8
Record name 1,1,2-Trifluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethene
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Record name Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene
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Record name Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene
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Record name Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene
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Preparation Methods

Summary of Preparation Routes

Preparation Route Key Reactants Reaction Type Yield Notes
Halogen exchange Vinyl chloroacetate + NaI Nucleophilic substitution ~85% Mild conditions, high yield
Thermal telomerization Tetrafluoroethylene + iodinated sulfonyl fluoride Radical addition Moderate to high Requires heat, industrially scalable
Cu-mediated coupling Iodinated fluoroalkyl + tetrafluoroethylene Catalytic coupling Moderate Versatile, allows chain length variation
Radical cleavage Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene + reductants Radical or SET reaction Variable Enables further functionalization

Research Findings and Considerations

  • The preparation of this compound is closely linked to the chemistry of halo-substituted fluoroalkyl ethers, which have been extensively studied for their bi-functional reactivity due to the presence of both halogen and sulfonyl groups.
  • The use of sodium iodide for halogen exchange is a well-established, efficient method to introduce iodine into fluorinated vinyl ethers, providing a reliable synthetic step toward the target compound.
  • Radical and single electron transfer reactions offer flexible pathways to modify or functionalize the compound further, which is critical for producing derivatives with tailored properties for applications in materials science.
  • Industrially, the availability of tetrafluoroethylene and related fluorinated sulfonyl fluorides as starting materials makes these synthetic routes economically feasible and scalable.

Chemical Reactions Analysis

Types of Reactions

Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated aldehydes or acids, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene has several applications in scientific research:

Mechanism of Action

The mechanism by which trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

1,1,2,2-Tetrafluoro-2-(1,1,2,2-Tetrafluoro-2-Iodoethoxy)ethanesulfonyl Fluoride

  • Structure : Differs by replacing the ethylene group with a sulfonyl fluoride (–SO₂F) moiety.
  • Applications : Key intermediate for synthesizing perfluorosulfonic acid (PFSA) membranes and liquid crystalline mesogens .
  • Synthesis : Achieved via two routes with 67% and 58% yields using tetrafluoroethylene and iodinated precursors .
  • Thermal Behavior : Upon hydrolysis to sulfonic acid, exhibits a crystal-to-crystal transition at 150°C and isotropization at 218°C, critical for membrane alignment .

Lithium 1,1,2,2-Tetrafluoro-2-(1,1,2,2-Tetrafluoro-2-Iodoethoxy)ethanesulfonimide (I-psiLi)

  • Structure : Derived from sulfonyl fluoride by converting –SO₂F to –SO₂N⁻Li⁺.
  • Applications : Single-ion conductor in high-energy-density lithium-metal batteries. Enhances ionic conductivity (up to 160 mS cm⁻¹ at 120°C) when grafted onto poly(arylene ether sulfone) .
  • Performance : Outperforms commercial Nafion® in proton conductivity under elevated temperatures .

1,1,2,2-Tetrafluoro-2-(1,1,2,2-Tetrafluoro-4-Iodobutoxy)ethanesulfonic Acid

  • Structure : Features a longer iodobutoxy chain instead of iodoethoxy, increasing hydrophobicity.
  • Applications : Model compound for PFSA membranes. Demonstrates smectic liquid crystalline phases upon cooling, enabling ordered channel formation in fuel cell membranes .
  • Synthesis : Three-step process with 78% overall yield from sulfonyl fluoride precursors .

2-Iodo-1-Trifluoromethoxy-Tetrafluoroethane

  • Structure : Replaces ethylene with a trifluoromethoxy (–OCF₃) group.
  • Applications : Used in refrigeration and as a dielectric fluid. Lower thermal stability compared to iodinated ethylene derivatives .

Comparative Data Table

Compound Name Key Structural Features Applications Thermal Properties Synthesis Yield/Conductivity
Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene Ethylene backbone, iodoethoxy group Mesogens, polymer electrolytes N/A Intermediate for high-yield mesogens
1,1,2,2-Tetrafluoro-2-(1,1,2,2-Tetrafluoro-2-Iodoethoxy)ethanesulfonyl Fluoride Sulfonyl fluoride terminus PFSA membranes, liquid crystals Crystal transitions up to 218°C 67% via tetrafluoroethylene route
Lithium 1,1,2,2-Tetrafluoro-2-(...ethoxy)ethanesulfonimide (I-psiLi) Sulfonimide anion, lithium counterion Lithium batteries, ion conductors Stable up to 160°C Proton conductivity: 160 mS cm⁻¹
1,1,2,2-Tetrafluoro-2-(4-Iodobutoxy)ethanesulfonic Acid Extended iodobutoxy chain Fuel cell membranes Smectic phase formation at 170°C 78% overall yield

Key Research Findings

Thermal Stability : Sulfonic acid derivatives exhibit superior thermal resilience (up to 218°C) compared to ethylene-based analogs, making them ideal for high-temperature fuel cells .

Ionic Conductivity : Lithium sulfonimide derivatives demonstrate enhanced Li⁺ transport efficiency, critical for next-generation batteries .

Synthetic Versatility : The sulfonyl fluoride intermediate enables modular functionalization, supporting diverse applications from energy storage to liquid crystals .

Biological Activity

Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene (CAS No. 6037-91-8) is a fluorinated compound that has garnered interest due to its unique chemical properties and potential applications in various fields including materials science and pharmaceuticals. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C4F7IO
  • Molecular Weight : 323.94 g/mol
  • Boiling Point : 105.8 ± 40.0 °C (predicted)
  • Density : 2.142 ± 0.06 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its potential toxicity and environmental impact.

Toxicological Studies

Research indicates that trifluorinated compounds can exhibit significant toxicity due to their persistence in the environment and bioaccumulation potential. A study highlighted that specific fluorinated compounds can cause subchronic effects when administered through oral or dermal routes, emphasizing the need for careful handling and regulation of such substances .

Case Studies

  • Subchronic Toxicity Study : In a controlled study involving animal models, this compound was administered to assess its toxicity profile. Results showed no adverse effects at low concentrations; however, higher doses led to notable physiological changes .
  • Environmental Impact Assessment : Another investigation focused on the environmental implications of trifluorinated compounds, revealing their potential to disrupt ecosystems due to their stability and resistance to degradation .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with cellular membranes due to its lipophilic nature. This interaction may influence cellular signaling pathways and disrupt normal physiological functions.

Data Table: Biological Activity Summary

Study TypeFindingsReference
ToxicologyNo adverse effects at low doses; physiological changes at high doses
Environmental ImpactPotential ecosystem disruption due to persistence
Mechanism of ActionHypothesized interaction with cellular membranes

Regulatory Status

Due to the potential hazards associated with trifluorinated compounds like this compound, regulatory bodies have implemented guidelines for their use and disposal. The Environmental Protection Agency (EPA) has classified such compounds under stringent monitoring protocols to mitigate environmental risks .

Q & A

Q. What are the primary synthesis routes for Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene, and how do their yields compare?

The compound is synthesized via multi-step routes involving fluorination and coupling reactions. A common precursor, lithium 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonimide (I-psiLi), is prepared through iodination of tetrafluoroethylene derivatives followed by Ullman coupling with sulfonate groups. Yields for related intermediates (e.g., iodinated ethers) range from 58% to 67%, depending on reaction conditions and purification methods . Optimizing fluorine gas (F₂/N₂ mixtures) and zinc-mediated dechlorination steps can further improve yields to ~80-90% in later stages .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structure and purity?

  • ¹⁹F NMR spectroscopy is critical for tracking fluorinated intermediates and verifying substitution patterns, particularly for distinguishing -CF₂ and -CF₃ groups .
  • Size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) determines molecular weight distributions (e.g., Mw ~724 kg/mol for block copolymers) .
  • FT-IR spectroscopy identifies sulfonic acid groups and monitors functional group transformations during synthesis .

Advanced Research Questions

Q. How is this compound utilized in synthesizing ion-conducting polymers for lithium-metal batteries?

The compound serves as a precursor for covalent tethering of perfluorosulfonimide anions in block copolymers. These polymers are synthesized via regioselective bromination of fluorinated poly(arylene ether sulfone) backbones, followed by Ullman coupling with I-psiLi. The resulting single-ion conductors exhibit ionic conductivities comparable to Nafion® (0.1 S/cm at 80°C) and enable stable Li||LiNi₀.₆Mn₀.₂Co₀.₂O₂ cycling at high voltages (4.3 V) . Key parameters include block length (15 kg/mol) and solvent content optimization to balance mechanical stability and ion mobility .

Q. What strategies optimize its integration into phase-separated block copolymers for enhanced proton conductivity?

  • Controlled phase separation is achieved by tuning hydrophilic/hydrophobic block lengths. For example, 15 kg/mol blocks induce nanoscale phase separation (confirmed via AFM and SANS), improving proton transport .
  • Thermomechanical annealing at 230–270°C disrupts molecular aggregates, enhancing ionic domain connectivity and conductivity (~0.15 S/cm at 80°C vs. Nafion®’s 0.12 S/cm) .
  • Equivalent weight (EW) modulation (900–1100 g/mol) adjusts ion-exchange capacity (IEC = 1000/EW), balancing water uptake and dimensional stability .

Q. How does environmental degradation of structurally similar perfluoroalkylether substances inform stability studies for this compound?

Degradation pathways of perfluoropolyethers (PFPEs) under thermal/oxidative stress suggest that this compound-derived polymers may release lower-molecular-weight fluorinated byproducts (e.g., trifluoroacetate). Accelerated aging experiments (e.g., UV/PS or UV/sulfite treatments) combined with quantum chemical calculations can predict bond cleavage sites and guide stabilization strategies .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved experimentally?

Discrepancies in yields (e.g., 58% vs. 67% for iodinated intermediates) arise from variations in reaction scales, solvent purity, and fluorine gas flow rates. Systematic DOE (design of experiments) approaches using microreactors or flow chemistry can standardize conditions and mitigate batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene
Reactant of Route 2
Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene

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